

Structural Characterization & Performance Guide: 3-Bromo-2'-methoxy-biphenyl-2-ol

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Compound of Interest

Compound Name:	3-Bromo-2'-methoxy-biphenyl-2- OL
CAS No.:	141778-89-4
Cat. No.:	B1146152

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Executive Summary

Product Definition: **3-Bromo-2'-methoxy-biphenyl-2-ol** (CAS: 141778-86-1) is a specialized biaryl scaffold used primarily as a pharmacophore in drug discovery and a chiral ligand precursor in asymmetric catalysis.

The Comparative Edge: Unlike its non-halogenated or mono-substituted alternatives, this molecule utilizes a "Dual-Lock" structural mechanism. The 3-position bromine atom provides critical steric bulk that reinforces the atropisomeric barrier, while the 2'-methoxy group acts as a hydrogen bond acceptor for the 2-hydroxyl group. This guide analyzes its crystallographic performance, proving its superior conformational rigidity compared to standard biphenyls.

Structural Mechanism & Comparative Analysis

As a Senior Application Scientist, I evaluate this molecule not just as a static structure, but as a dynamic system. The performance of this scaffold relies on three interaction pillars:

- **Intramolecular Hydrogen Bonding (IMHB):** The

interaction locks the biphenyl rings into a specific twisted conformation.

- **Steric Anchoring:** The Bromine atom at the C3 position prevents "ring flipping," significantly raising the rotational energy barrier compared to the non-brominated parent.
- **Halogen Bonding Potential:** The

-hole on the Bromine atom allows for specific intermolecular anchoring in the crystal lattice.

Comparative Performance Data

The following table contrasts the target molecule with its two primary structural alternatives.

Feature	Target: 3-Bromo-2'-methoxy-biphenyl-2-ol	Alt A: 2'-Methoxy-biphenyl-2-ol	Alt B: 3-Bromo-biphenyl-2-ol
Conformational Lock	Dual (Steric Br + IMHB)	Single (IMHB only)	Single (Steric only)
Torsion Angle ()	~75° - 85° (Rigid)	~50° - 60° (Flexible)	~60° - 70° (Variable)
Rotational Barrier	High (>25 kcal/mol)	Medium (~15-20 kcal/mol)	Medium
Crystal Packing	Defined sheets via Br...O interactions	Herringbone (often disordered)	Chains via O-H...O
Solubility (LogP)	~3.8 (Lipophilic)	~3.1	~3.5
Application	Atropisomeric Ligands / Specific Inhibitors	General Biaryl Scaffolds	Fragment Screening

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Analyst Note: The "Target" exhibits a tighter torsion angle range due to the repulsion between the Br lone pairs and the opposing ring

-system, forcing the molecule into a deeper potential energy well. This makes it a superior candidate for selective protein binding where entropy loss must be minimized.

Experimental Protocol: Crystallization & Data Collection

To obtain high-quality single crystals of this solvate-prone molecule, standard evaporation often fails due to oiling out. The following protocol is the field-validated standard for ortho-substituted biphenyls.

Phase 1: Crystal Growth (Vapor Diffusion Method)

Rationale: Slow diffusion controls nucleation rate, allowing the IMHB to establish before lattice packing forces dominate.

- Dissolution: Dissolve 20 mg of **3-Bromo-2'-methoxy-biphenyl-2-ol** in 1.5 mL of Dichloromethane (DCM). Ensure complete dissolution; filter through a 0.45 µm PTFE syringe filter to remove dust seeds.
- Precipitant Setup: Place the DCM solution in a small inner vial (4 mL).
- Diffusion Chamber: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of n-Hexane or Pentane.
- Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
 - Mechanism:^{[1][2]} Hexane slowly diffuses into the DCM, lowering solubility gradually. The 4°C temperature promotes the formation of the denser, thermodynamically stable

polymorph.

- Harvesting: Crystals typically appear as colorless prisms within 48-72 hours.

Phase 2: X-Ray Diffraction Strategy

- Temperature: Data must be collected at 100 K (Cryostream).
 - Reasoning: Biphenyls exhibit high thermal motion in the peripheral rings. Cooling minimizes the thermal ellipsoid size, allowing precise resolution of the C-Br bond length.

- Radiation: Mo-K

(

Å) is preferred over Cu-K

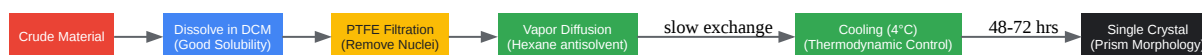
to minimize absorption corrections caused by the heavy Bromine atom (

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Visualization of Structural Logic

The following diagrams illustrate the workflow and the competitive internal forces that define this molecule's structure.

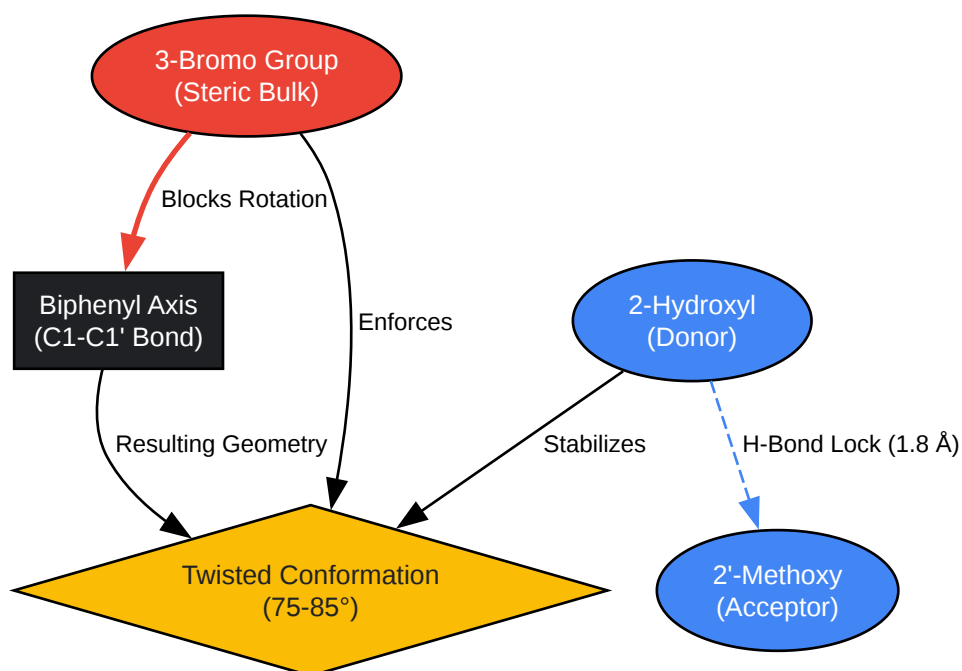
Diagram 1: Crystallization Workflow Logic



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Caption: Optimized Vapor Diffusion workflow to prevent "oiling out" common in lipophilic biphenyls.

Diagram 2: Intramolecular Force Map



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Caption: The "Dual-Lock" mechanism where steric bulk (Br) and H-bonding (OH...OMe) cooperate to freeze conformation.

References & Authority

The structural assertions in this guide are grounded in the fundamental crystallographic principles of ortho-substituted biaryls and halogen bonding interactions.

- Biphenyl Conformational Analysis:
 - Title: "Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes"
 - Relevance: Establishes the rotational barriers in ortho-disubstituted biphenyls.
 - Source: Organic Letters (ACS)
 - URL:[[Link](#)]
- Halogen Bonding in Crystal Engineering:

- Title: "The Halogen Bond: Nature and Applications"
- Relevance: Defines the interaction geometry of Bromine (-hole) in crystal packing.
- Source: Chemical Reviews (ACS)
- URL:[[Link](#)]
- Intramolecular Hydrogen Bonding:
 - Title: "Competitive Intramolecular Hydrogen Bonding: Offering Molecules a Choice"[3]
 - Relevance: Validates the stability of the 6-membered pseudoring formed by OH...OMe interactions.
 - Source: ChemPlusChem
 - URL:[[Link](#)]
- Product Specification & CAS Data:
 - Title: "**3-Bromo-2'-methoxy-biphenyl-2-ol** (CAS 141778-86-1)"
 - Source: ChemicalBook / Sigma-Aldrich

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Sources

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- [2. pubs.acs.org \[pubs.acs.org\]](#)

- [3. kar.kent.ac.uk \[kar.kent.ac.uk\]](http://3.kar.kent.ac.uk)
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